Pyranocoumarin

描述

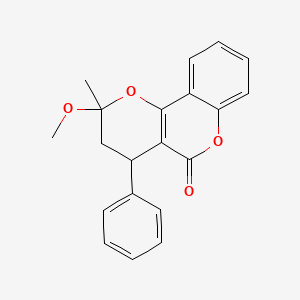

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-2-methyl-4-phenyl-3,4-dihydropyrano[3,2-c]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(22-2)12-15(13-8-4-3-5-9-13)17-18(24-20)14-10-6-7-11-16(14)23-19(17)21/h3-11,15H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFASEKBKWVCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862101 | |

| Record name | Cyclocumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-20-7 | |

| Record name | Cyclocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocumarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclocumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2-methoxy-2-methyl-4-phenylpyrano[3,2-c]chromen-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOCUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725P8AW50M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Distribution of Pyranocoumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranocoumarins are a specialized class of coumarins characterized by a pyran ring fused to the coumarin (B35378) backbone. These phytochemicals are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, anticoagulant, and antiviral properties.[1] This technical guide provides an in-depth exploration of the natural sources, distribution, biosynthesis, and experimental protocols related to pyranocoumarins, tailored for professionals in research and drug development.

Natural Sources and Distribution

Pyranocoumarins are relatively rare in the plant kingdom, with their presence predominantly documented in a few plant families.[1] The primary families known to synthesize these compounds are the Apiaceae (Umbelliferae) and Rutaceae.[1] To a lesser extent, they have also been isolated from species in the Calophyllaceae (Guttiferae), Cornaceae, and Leguminosae (Fabaceae) families.[2][3]

The structural diversity of pyranocoumarins, particularly the distinction between linear and angular forms, varies between the major plant families. In the Apiaceae family, angular pyranocoumarins are more prevalent, accounting for approximately 58% of the identified compounds, while linear forms make up around 23%.[2] Conversely, the Rutaceae family predominantly produces linear pyranocoumarins, which constitute about 57% of the reported structures in this family.[2]

Quantitative Distribution of Pyranocoumarins

The concentration of pyranocoumarins can vary significantly depending on the plant species, the specific organ, and environmental conditions. The following tables summarize the quantitative data for prominent pyranocoumarins found in select species from the major source families.

Table 1: Pyranocoumarin Content in Apiaceae Species

| Plant Species | This compound | Plant Part | Concentration (mg/g Dry Weight) | Reference(s) |

| Peucedanum praeruptorum | Praeruptorin A | Root | 4.5 - 5.5 | [4] |

| Praeruptorin B | Root | 2.0 - 3.0 | [4] | |

| Praeruptorin A | Stem | 0.5 - 1.5 | [4] | |

| Praeruptorin B | Stem | 0.2 - 0.8 | [4] | |

| Praeruptorin A | Leaf | 0.1 - 0.5 | [4] | |

| Praeruptorin B | Leaf | < 0.1 | [4] |

Table 2: this compound Content in Rutaceae Species

| Plant Species | This compound | Plant Part | Concentration | Reference(s) |

| Citrus spp. | Xanthyletin | Peel | Varies | [5] |

| Seselin | Peel | Varies | [5] |

Table 3: Pyranocoumarins Identified in Calophyllaceae Species

| Plant Species | This compound | Plant Part | Reference(s) |

| Calophyllum lanigerum | (+)-Calanolide A | Not specified | [6] |

| Calophyllum teysmannii | (-)-Calanolide B | Not specified | [6] |

| Calophyllum polyanthum | Calopolyanolides C & D | Seeds | [7] |

Biosynthesis of Pyranocoumarins

The biosynthesis of pyranocoumarins originates from the phenylpropanoid pathway, with umbelliferone (B1683723) serving as a key intermediate.[2] The pathway can be broadly divided into three stages: formation of the coumarin core, prenylation, and cyclization to form the pyran ring.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:coenzyme A ligase (4CL).[4] The subsequent ortho-hydroxylation of p-coumaroyl-CoA by p-coumaroyl CoA 2'-hydroxylase (C2'H) and subsequent lactonization, a process that can be facilitated by coumarin synthase (COSY), leads to the formation of umbelliferone.[4]

The crucial branching point that determines the formation of either linear or angular pyranocoumarins is the prenylation of umbelliferone. This step is catalyzed by prenyltransferases (PTs) that transfer a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone scaffold.[8][9]

-

Linear Pyranocoumarins: C6-prenylation of umbelliferone by an umbelliferone 6-prenyltransferase (U6PT) yields demethylsuberosin (B190953), the precursor to linear pyranocoumarins.[4][8]

-

Angular Pyranocoumarins: C8-prenylation of umbelliferone by an umbelliferone 8-prenyltransferase (U8PT) produces osthenol (B192027), the precursor to angular pyranocoumarins.[4][8]

The final step is the cyclization of the prenylated intermediates, which is catalyzed by cytochrome P450 monooxygenases (CYP450s).[8][10] For instance, demethylsuberosin cyclase (PpDC) and osthenol cyclase (PpOC) have been identified in Peucedanum praeruptorum as being responsible for the formation of the pyran ring in linear and angular pyranocoumarins, respectively.[8]

Experimental Protocols

General Protocol for Extraction and Isolation of Pyranocoumarins

This protocol outlines a general procedure for the extraction and isolation of pyranocoumarins from plant material.

-

Sample Preparation:

-

Collect and botanically identify the plant material.

-

Air-dry the material in a shaded, well-ventilated area.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Maceration: Submerge the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or n-hexane) at a 1:10 (w/v) ratio. Allow to stand for several days at room temperature with occasional agitation. Filter the mixture and concentrate the extract using a rotary evaporator.[11]

-

Soxhlet Extraction: Place the powdered material in a thimble and perform continuous extraction with a suitable solvent for several hours. Concentrate the extract.[11]

-

-

Purification:

-

Column Chromatography: Subject the crude extract to silica (B1680970) gel column chromatography. Elute with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[11]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the fractions obtained from column chromatography using a preparative HPLC system to isolate individual pyranocoumarins.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two pyranocoumarins from the seeds of Calophyllum polyanthum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation of Pyranocoumarins from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the isolation of pyranocoumarins from plant sources. Pyranocoumarins, a class of heterocyclic compounds, are recognized for their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties, making them promising candidates for drug discovery and development.[1][2][3] This document outlines systematic approaches to their extraction, purification, and characterization, supported by quantitative data and detailed experimental protocols.

Introduction to Pyranocoumarins

Pyranocoumarins are naturally occurring compounds predominantly found in plants of the Apiaceae, Rutaceae, and Calophyllaceae families.[1] Their chemical structure consists of a coumarin (B35378) nucleus fused with a pyran ring, leading to a variety of isomers with distinct pharmacological profiles. Notable examples include decursin (B1670152) from Angelica gigas, calanolides from Calophyllum species, and praeruptorins from Peucedanum praeruptorum.[4][5][6] The significant therapeutic potential of these compounds has driven the development of robust and efficient methods for their isolation and purification from complex plant matrices.

General Workflow for Pyranocoumarin Isolation

The isolation of pyranocoumarins from plant material is a multi-step process that begins with extraction and is followed by a series of purification techniques to yield the pure compounds. The general workflow is depicted below.

Data Presentation: Quantitative Analysis of this compound Isolation

The efficiency of this compound isolation is highly dependent on the plant source, the extraction solvent, and the methodology employed. The following tables summarize quantitative data from various studies.

Table 1: Extraction Yield of Praeruptorins from Peucedanum Species

| Plant Species | Plant Part | Extraction Method | Solvent | This compound | Yield | Purity (%) | Reference |

| Peucedanum praeruptorum | Roots | Maceration & Reflux | 95% Ethanol (B145695) | Praeruptorin A & B | - | - | [5] |

| Peucedanum praeruptorum | Roots | - | Methanol | Praeruptorin A, B, E | High concentration in hydrophobic fraction | - | [7] |

| Peucedanum luxurians | Fruits | Accelerated Solvent Extraction | Dichloromethane | Peucedanin | 4563.94 ± 3.35 mg/100 g | - | [8] |

| Peucedanum tauricum | Fruits | Soxhlet Extraction | Petroleum Ether | Peucedanin | 11.80 ± 0.66 mg/150 mg CPE | 95.6 | [9] |

| Peucedanum tauricum | Fruits | Soxhlet Extraction | Petroleum Ether | 8-Methoxypeucedanin | 8.60 ± 0.43 mg/150 mg CPE | 98.1 | [9] |

| CPE: Crude Petroleum Ether Extract |

Table 2: Extraction Yield of Calanolides from Calophyllum Species

| Plant Species | Plant Part | Extraction Method | Solvent | This compound | Yield | Purity (%) | Reference |

| Calophyllum lanigerum var. austrocoriaceum | Twigs and Leaves | - | Dichloromethane:Methanol (1:1) | Calanolide A | 0.05% of crude extract | - | [6][10] |

| Calophyllum scriblitifolium | Bark | Bioactivity-guided separation | Methanol | Caloforines A–E | - | - | [11] |

| Calophyllum inophyllum | Leaves | - | 90% Ethanol | Coumarin mixture | 92.95 ± 3.76% recovery | - | [12][13] |

Table 3: Extraction Yield of Pyranocoumarins from Clausena Species

| Plant Species | Plant Part | Extraction Method | Solvent | This compound | Yield | Purity (%) | Reference |

| Clausena excavata | Rhizomes and Roots | - | - | Clausenidin | - | - | [14][15] |

| Clausena emarginata | Stems | - | - | Clauemarmarin C & D | - | - | [16] |

| Clausena lansium | Roots | - | Acetone | - | - | - | [17] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation of pyranocoumarins.

Protocol 1: General Extraction and Fractionation

This protocol outlines a general procedure for the extraction and initial fractionation of pyranocoumarins from plant material.

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., roots of Peucedanum praeruptorum) at room temperature.

-

Pulverize the dried material into a coarse powder.

2. Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature for 24 hours.

-

Subsequently, perform reflux extraction with 95% ethanol for 2 hours, and repeat this step three times.

-

Combine all the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[5]

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform successive partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity.[5] The pyranocoumarins are typically enriched in the ethyl acetate fraction.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of pyranocoumarins from the fractionated extract using column chromatography.

1. Column Preparation:

-

Prepare a silica (B1680970) gel column (e.g., 200-300 mesh) and equilibrate it with the initial mobile phase (e.g., toluene (B28343) or a mixture of n-hexane and ethyl acetate).

2. Sample Loading:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

3. Elution:

-

Elute the column with a gradient of increasing polarity. A common gradient involves starting with 100% toluene and gradually introducing ethyl acetate.[5] For example, a stepwise gradient of toluene-ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.) can be employed.

-

Collect fractions of a defined volume (e.g., 20 mL).

4. Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target pyranocoumarins.

-

Combine the fractions that show similar TLC profiles.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the final purification step of pyranocoumarins using preparative HPLC.

1. HPLC System and Column:

-

Utilize a preparative HPLC system equipped with a UV detector.

-

Select an appropriate column, such as a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

2. Mobile Phase and Gradient:

-

Prepare a mobile phase consisting of two solvents, typically acetonitrile (B52724) (Solvent A) and water (Solvent B).

-

Employ a gradient elution program to achieve optimal separation. A representative gradient could be:

-

0-5 min: 20% A

-

5-25 min: 20-80% A (linear gradient)

-

25-30 min: 80% A (isocratic)

-

30-35 min: 80-20% A (linear gradient)

-

35-40 min: 20% A (isocratic for column re-equilibration)

-

-

The flow rate is typically set between 2-5 mL/min for a semi-preparative column.

3. Sample Injection and Fraction Collection:

-

Dissolve the semi-purified fractions from column chromatography in the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Collect the peaks corresponding to the target pyranocoumarins based on their retention times, as determined by prior analytical HPLC runs.

4. Purity and Structural Confirmation:

-

Assess the purity of the isolated compounds using analytical HPLC.

-

Confirm the chemical structure of the purified pyranocoumarins using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Biosynthesis of Pyranocoumarins

The biosynthesis of pyranocoumarins originates from the shikimate pathway, with umbelliferone (B1683723) serving as a key precursor.

Bioactivity-Guided Isolation Workflow

Bioactivity-guided fractionation is a common strategy to isolate active compounds from a crude extract. This workflow involves iterative steps of separation and biological testing.

Conclusion

The isolation of pyranocoumarins from plant extracts is a critical step in the journey of natural product-based drug discovery. This guide has provided a detailed framework for researchers, encompassing the essential techniques from initial extraction to final purification and characterization. The quantitative data presented highlights the variability in yields depending on the source and methodology, underscoring the need for optimized and tailored protocols. The visualized workflows offer a clear and logical representation of the isolation process and the underlying biosynthetic pathways. By following these comprehensive guidelines, researchers can more efficiently and effectively isolate these promising bioactive compounds for further pharmacological investigation and potential therapeutic application.

References

- 1. mdpi.com [mdpi.com]

- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Calanolide A - Wikipedia [en.wikipedia.org]

- 5. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. worldrainforests.com [worldrainforests.com]

- 7. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy (-)-Calanolide A | 163661-45-8 [smolecule.com]

- 11. Caloforines A–G, coumarins from the bark of Calophyllum scriblitifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Determination of a this compound and three carbazole compounds in Clausena excavata by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. acgpubs.org [acgpubs.org]

A Technical Guide to the Structural Elucidation of Novel Pyranocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranocoumarins are a significant class of heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) scaffold. These compounds are prevalent in the plant kingdom, particularly within the Apiaceae and Rutaceae families, and are known for their structural diversity.[1][2] Both natural and synthetic pyranocoumarin derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. These include anti-inflammatory, anticancer, antiviral, antioxidant, neuroprotective, and antimicrobial properties.[1][3][4] The therapeutic potential of these molecules makes the rapid and accurate determination of their chemical structure a critical step in drug discovery and development.

This guide provides an in-depth overview of the modern techniques and experimental protocols used for the structural elucidation of novel this compound derivatives. It covers the key methodologies for isolation, purification, and spectroscopic analysis, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways.

Isolation and Purification of this compound Derivatives

The initial step in the study of novel pyranocoumarins from natural sources is their extraction and purification. The choice of method depends on the polarity of the target compounds and the complexity of the source matrix.

Experimental Protocol: General Chromatographic Isolation

-

Extraction:

-

Plant material (e.g., roots, leaves) is dried, powdered, and subjected to extraction with a suitable organic solvent. Common methods include maceration, Soxhlet extraction, or more advanced techniques like microwave-assisted extraction (MAE).[5]

-

The choice of solvent is critical; solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) are often used sequentially to fractionate compounds based on polarity.[5]

-

-

Preliminary Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

It is then often subjected to liquid-liquid partitioning or column chromatography on silica (B1680970) gel to yield semi-purified fractions.

-

-

High-Performance Chromatography:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating coumarins from complex mixtures without a solid support matrix, minimizing sample adsorption and degradation.[6]

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is the final step to isolate pure compounds. A C18 column is typically used with a gradient elution system, often involving water and acetonitrile (B52724) or methanol.[7]

-

-

Purity Assessment:

-

The purity of the isolated compound is assessed by analytical HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally required for unambiguous structural elucidation and biological testing.[7]

-

Spectroscopic Techniques for Structural Elucidation

The core of structural elucidation lies in the application of various spectroscopic techniques. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and other methods provides a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution.[7][8] High-field NMR (400 MHz and above) is recommended for better signal dispersion.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[7]

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to determine the number of proton environments, chemical shifts (δ), coupling constants (J), and signal integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

-

DEPT-135/90: Perform Distortionless Enhancement by Polarization Transfer experiments to differentiate between CH₃ (positive), CH₂ (negative), and CH (positive) signals. Quaternary carbons are absent.[9]

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling systems, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close, providing insights into the molecule's 3D structure and stereochemistry.[8]

-

Data Presentation: Typical NMR Data

The chemical shifts of the coumarin core are characteristic. The pyran ring and its substituents will modify this basic pattern.

Table 1: Generalized ¹H and ¹³C NMR Chemical Shifts for a Linear this compound Skeleton.

| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | C=O | - | ~160-162 |

| 3 | CH | ~6.2 | ~112-115 |

| 4 | C-O | - | ~155-160 |

| 4a | C | - | ~110-113 |

| 5 | CH | ~7.3 | ~125-130 |

| 6 | C | - | ~115-120 |

| 7 | C-O | - | ~160-163 |

| 8 | C | - | ~105-110 |

| 8a | C | - | ~150-155 |

| 2' | C | - | ~75-80 |

| 3' | CH | Variable | Variable |

| 4' | CH | Variable | Variable |

| Me (2') | CH₃ | ~1.4-1.5 (s, 6H) | ~25-28 |

Note: Data is generalized from various sources.[10] Actual values will vary based on substitution and solvent.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition of a compound and offers structural clues through its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. Electron Ionization (EI) is a higher-energy method that produces extensive fragmentation, providing a characteristic fingerprint of the molecule.[11][12]

-

Analysis:

-

High-Resolution Mass Spectrometry (HRMS): Performed using instruments like TOF (Time-of-Flight) or Orbitrap analyzers, HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[12]

-

Tandem MS (MS/MS): The molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed. This helps to deduce the structure of different parts of the molecule. A common fragmentation pathway for the coumarin nucleus involves the loss of a CO molecule.[11][13]

-

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including absolute stereochemistry.[14][15]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the pure compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined.[16]

Visualization of Workflows and Pathways

Workflow for Structural Elucidation

The process of determining the structure of a novel compound follows a logical sequence, starting from the raw material and ending with a confirmed chemical structure.

Biological Activity and Signaling Pathways

Many this compound derivatives exhibit potent anti-inflammatory activity. Studies have shown that some derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO).[17] This is often achieved by modulating key inflammatory signaling pathways, such as the Nuclear Factor kappa-B (NF-κB) pathway.[18][19]

Quantitative Bioactivity Data

The ultimate goal of elucidating a novel structure is often to correlate it with a biological function. Quantitative measures, such as the half-maximal inhibitory concentration (IC₅₀), are used to compare the potency of different derivatives.

Table 2: Selected Bioactivities of Novel this compound Derivatives.

| Compound Class/Name | Target/Assay | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Arisugacin A | Acetylcholinesterase | - | 1 nM | [17] |

| Arisugacin B | Acetylcholinesterase | - | 26 nM | [17] |

| Derivative 6h | Antiproliferative | MCF-7 (Breast Cancer) | 3.3 µM | [20] |

| Derivative 6d | Antiproliferative | MCF-7 (Breast Cancer) | 5.3 µM | [20] |

| Antiviral Derivative 3 | HSV-1, HSV-2 | - | 9-12 µM | [14] |

| Antiviral Derivative 20 | Feline Herpes Virus | - | 5-8.1 µM |[14] |

Conclusion

The structural elucidation of novel this compound derivatives is a systematic process that integrates advanced separation science with powerful spectroscopic techniques. A combined analytical approach, primarily relying on NMR and HRMS, is essential for piecing together the molecular puzzle. When possible, X-ray crystallography provides the definitive structural proof. This detailed structural information is paramount for understanding structure-activity relationships and advancing the development of pyranocoumarins as potential therapeutic agents in various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 11. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamopen.com [benthamopen.com]

- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzylidene-bis-(4-hydroxycoumarin) and benzopyrano-coumarin derivatives: synthesis, ¹H/¹³C-NMR conformational and X-ray crystal structure studies and in vitro antiviral activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzylidene-bis-(4-Hydroxycoumarin) and Benzopyrano-Coumarin Derivatives: Synthesis, 1H/13C-NMR Conformational and X-ray Crystal Structure Studies and In Vitro Antiviral Activity Evaluations [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Properties of this compound Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]

- 18. Synthesis and Biological Properties of this compound Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Properties of this compound Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of novel substituted 5-hydroxycoumarin and this compound derivatives exhibiting significant antiproliferative activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyranocoumarin Scaffold: A Technical Guide to its Chemical and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranocoumarins, a class of heterocyclic compounds composed of a fused pyran and coumarin (B35378) ring, are prevalent in the plant kingdom and have garnered significant attention in medicinal chemistry.[1] Their structural diversity, arising from different fusion patterns (linear and angular) and various substitutions, leads to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and pharmacological activities of the pyranocoumarin scaffold, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Properties of the this compound Scaffold

Structure and Classification

The core of a this compound is a benzopyran-2-one (coumarin) fused to a pyran ring. The fusion can occur in two main ways, leading to two distinct isomers:

-

Linear Pyranocoumarins: The pyran ring is fused to the 6,7 or 5,6 positions of the coumarin nucleus. A common example is Xanthyletin.

-

Angular Pyranocoumarins: The pyran ring is fused to the 7,8 or 5,6 positions of the coumarin nucleus. Seselin is a well-known angular this compound.

This structural variation, along with the degree of saturation in the pyran ring and the nature of substituents on the entire scaffold, significantly influences the molecule's chemical and biological properties.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies, with multi-component reactions (MCRs) being particularly efficient.[2][3][4] A common and effective approach is the one-pot synthesis involving 4-hydroxycoumarin (B602359), an aldehyde, and a source of active methylene, often catalyzed by a base.

A general synthetic workflow is illustrated below:

Caption: General workflow for this compound synthesis.

Chemical Reactivity

The reactivity of the this compound scaffold is dictated by the interplay of the electron-withdrawing lactone group and the electron-donating nature of the fused benzene (B151609) and pyran rings.

-

Electrophilic Aromatic Substitution (SEAr): The benzene ring of the coumarin moiety is generally deactivated towards electrophilic attack due to the lactone. However, the presence of activating groups (e.g., hydroxyl, methoxy) can facilitate reactions like nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents.[5][6]

-

Nucleophilic Substitution: The C4 position of the 4-hydroxycoumarin precursor is susceptible to nucleophilic attack. While the aromatic ring itself is resistant to nucleophilic aromatic substitution (SNAr) unless strongly activated by electron-withdrawing groups, the pyrone ring can undergo nucleophilic addition-elimination reactions under certain conditions.[7]

-

Reactions of the Pyran Ring: The reactivity of the pyran ring depends on its degree of saturation and substitution. Dihydropyran rings can undergo reactions typical of enol ethers, while fully saturated pyran rings are generally less reactive.

Spectroscopic Properties

The structure of pyranocoumarins can be readily elucidated using standard spectroscopic techniques.

1H and 13C NMR Spectroscopy: The chemical shifts are characteristic of the fused ring system. Protons on the coumarin aromatic ring typically resonate between δ 6.5-8.0 ppm. The C2 carbonyl carbon of the lactone is a key indicator in the 13C NMR spectrum, appearing around δ 160-162 ppm.[1][8]

Table 1: Representative 13C NMR Chemical Shifts (δ, ppm) for Linear and Angular Pyranocoumarins.

| Carbon Atom | Xanthyletin (Linear)[1] | Seselin (Angular)[1] |

| C-2 | 160.6 | 161.1 |

| C-3 | 113.0 | 112.9 |

| C-4 | 143.5 | 143.5 |

| C-4a | 112.5 | 112.8 |

| C-5 | 121.7 | 126.0 |

| C-6 | 115.3 | 108.6 |

| C-7 | 155.6 | 161.1 |

| C-8 | 101.6 | 107.5 |

| C-8a | 154.0 | 156.4 |

| C-2' | 77.9 | 77.9 |

| C-3' | 127.9 | 127.9 |

| C-4' | 122.3 | 122.3 |

Pharmacological and Biological Activities

Pyranocoumarins exhibit a wide array of pharmacological activities, making them attractive scaffolds for drug development.[9]

Anti-Inflammatory Activity

Many this compound derivatives demonstrate potent anti-inflammatory effects. A primary mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) through the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10]

Table 2: Anti-Inflammatory Activity of Selected this compound Derivatives.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound Derivative 2 | NO Production Inhibition | RAW264.7 | 33.37 | [10] |

| Corymbocoumarin | NO Production Inhibition | RAW264.7 | ~10-50 (Dose-dependent) | [11] |

| Anomalin | NO Production Inhibition | RAW264.7 | ~10-50 (Dose-dependent) | [11] |

| Calipteryxin | Inhibition of iNOS and COX-2 | RAW264.7 | Not specified | [11] |

Anticancer Activity

The this compound scaffold is a promising pharmacophore for anticancer agents. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[12] The anticancer effects are often mediated through the intrinsic (mitochondrial) apoptosis pathway and modulation of MAPK signaling.

Table 3: Anticancer Activity (IC50, µM) of Selected this compound Derivatives.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 4 | HL60 | Leukemia | 8.09 | [12] |

| Compound 4 | MCF-7 | Breast | 3.26 | [12] |

| Compound 4 | A549 | Lung | 9.34 | [12] |

| Derivative 3b | A549 | Lung | 11.71 | [13] |

| Derivative 4b | A549 | Lung | 22.39 | [13] |

Other Biological Activities

Beyond anti-inflammatory and anticancer effects, pyranocoumarins have been reported to possess anti-HIV, antibacterial, antifungal, antioxidant, and neuroprotective properties, highlighting the versatility of this scaffold.[9][14]

Key Signaling Pathways Modulated by Pyranocoumarins

Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like LPS trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6). Pyranocoumarins can inhibit this pathway, often by preventing the phosphorylation of IκBα or the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway.

Modulation of MAPK Pathways

The MAPK family (including ERK, JNK, and p38) are key signaling proteins that regulate cellular processes like inflammation, proliferation, and apoptosis. LPS can activate these pathways, contributing to the inflammatory response. Pyranocoumarins have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating inflammatory gene expression.[10]

Caption: Inhibition of the MAPK signaling cascade.

Induction of Mitochondrial Apoptosis

Certain pyranocoumarins trigger apoptosis in cancer cells by activating the mitochondrial pathway. This involves increasing the expression of the pro-apoptotic protein Bax, which leads to the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), leading to cell death.

Caption: Mitochondrial apoptosis pathway induction.

Experimental Protocols

Synthesis: Three-Component Synthesis of a Pyrano[3,2-c]coumarin Derivative

This protocol is a representative example of a base-catalyzed, multi-component reaction to form the this compound scaffold.[15][16]

-

Reaction Setup: To a solution of 4-hydroxycoumarin (1.0 mmol) and an appropriate aldehyde (e.g., benzaldehyde, 1.0 mmol) in ethanol (15 mL), add malononitrile (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (B128534) (0.1-0.2 mmol).

-

Reaction: Stir the mixture at reflux temperature (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure this compound derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).

Biological Assay: Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of this compound compounds.[17][18][19]

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1.5 x 105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare stock solutions of the test this compound compounds in DMSO. Dilute the compounds to desired final concentrations (e.g., 10, 20, 40, 80 µM) in fresh culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 1-2 hours.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Griess Assay:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (B80452) (a stable product of NO) is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-only treated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%. A sodium nitrite solution is used to generate a standard curve for quantification.

Biological Assay: Cytotoxicity Evaluation using the MTT Assay

This assay determines the effect of a compound on cell viability and is crucial for assessing the therapeutic window of potential drug candidates.[20][21]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

-

MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, endowed with a wide range of significant biological activities. Its synthetic accessibility, particularly through efficient multi-component reactions, allows for the generation of diverse chemical libraries for drug screening. The profound effects of pyranocoumarins on key cellular signaling pathways, such as NF-κB and MAPK, underscore their therapeutic potential for treating inflammatory diseases and cancer. This guide provides a foundational resource for scientists, offering the necessary chemical background, quantitative biological data, and detailed experimental protocols to facilitate further research and development of novel therapeutics based on this versatile scaffold.

References

- 1. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 2. Multicomponent synthesis of pyrano[2,3-c]coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent synthesis of pyrano[2,3-c]coumarins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01681E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Biological Properties of this compound Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

- 9. zenodo.org [zenodo.org]

- 10. mdpi.com [mdpi.com]

- 11. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Properties of this compound Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. merckmillipore.com [merckmillipore.com]

The Multifaceted Biological Activities of Linear Pyranocoumarins: A Technical Guide for Researchers

Introduction

Linear pyranocoumarins, a class of naturally occurring heterocyclic compounds, have emerged as promising candidates in drug discovery due to their diverse and potent biological activities. Predominantly isolated from medicinal plants of the Apiaceae and Rutaceae families, these compounds, particularly decursin (B1670152) and its isomer decursinol (B1670153) angelate from Angelica gigas Nakai, have garnered significant scientific attention.[1][2] Their unique chemical structures contribute to a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of linear pyranocoumarins, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support further research and development in this field.

Anticancer Activity

Linear pyranocoumarins, most notably decursin and decursinol angelate, have demonstrated significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines.[1] Their anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3][4]

Quantitative Data: Cytotoxicity of Linear Pyranocoumarins

The following table summarizes the half-maximal inhibitory concentration (IC50) values of decursin and decursinol angelate in various human cancer cell lines, providing a comparative view of their potency.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |

| Decursin | Prostate Cancer | DU145 | ~70 | 48 |

| Decursinol Angelate | Prostate Cancer | PC-3 | 13.63 | Not Specified |

| Decursin | Lung Cancer | A549 | 43.55 | Not Specified |

| Decursin | Osteosarcoma | 143B | 54.2 | 24 |

| Decursin | Osteosarcoma | MG63 | 54.3 | 24 |

| Decursinol Angelate | Melanoma | B16F10 | 75 | Not Specified |

| Decursin | Ovarian Cancer | NCI/ADR-RES | 23 µg/mL | Not Specified |

Note: Data is compiled from multiple sources and experimental conditions may vary.[1]

Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis and Cell Cycle Arrest: Decursin and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cells.[3] This is often accompanied by cell cycle arrest, primarily at the G1 phase, which prevents cancer cells from replicating.[5] For instance, in DU145 prostate cancer cells, decursin treatment (25-100 µM) for 24-72 hours resulted in a significant inhibition of cell proliferation (49%-87%) associated with a strong G1 phase arrest.[5]

1.2.2. Modulation of Signaling Pathways: The anticancer effects of linear pyranocoumarins are mediated through their interaction with several key signaling pathways that are often deregulated in cancer.

-

PI3K/Akt/mTOR Pathway: Decursin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3] By blocking this pathway, decursin can effectively halt cancer cell progression.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Decursin has been found to inhibit the EGFR-ERK1/2 signaling axis in advanced human prostate carcinoma cells, contributing to its anticancer efficacy.[5][6]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Decursinol angelate has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory and pro-survival genes in cancer cells.

Below is a diagram illustrating the general workflow for investigating the anticancer effects of a linear pyranocoumarin.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vet.cornell.edu [vet.cornell.edu]

The Pharmacological Profile of Angular Pyranocoumarins: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of angular pyranocoumarins, a class of heterocyclic compounds with emerging therapeutic potential. While research has historically focused on their linear isomers, recent studies have begun to elucidate the distinct and promising bioactivities of angular pyranocoumarins, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies for assessing their activity, and visualizes the underlying signaling pathways.

Core Pharmacological Activities

Angular pyranocoumarins exhibit a range of biological effects, with the most significant being their anti-inflammatory and anticancer properties. There is also emerging evidence for their neuroprotective and antimicrobial activities.

Anti-inflammatory Activity

Certain angular pyranocoumarins have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. A key example is (+)-praeruptorin A, isolated from the roots of Peucedanum praeruptorum Dunn.[1][2]

Mechanism of Action: (+)-Praeruptorin A exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] It prevents the degradation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]

Signaling Pathway of (+)-Praeruptorin A in Inhibiting Inflammation

References

- 1. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Pyranocoumarin Derivatives in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Pyranocoumarin derivatives, a class of heterocyclic compounds found in various natural and synthetic sources, have garnered significant attention for their promising anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current state of research on this compound derivatives as anti-inflammatory agents, focusing on their mechanisms of action, quantitative biological data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of inflammation and medicinal chemistry.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound derivatives exert their anti-inflammatory effects through the modulation of several key signaling pathways and enzymatic activities that are central to the inflammatory response. The primary mechanisms identified to date involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the direct inhibition of pro-inflammatory enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

Inhibition of NF-κB and MAPK Signaling Pathways

A crucial mechanism by which this compound derivatives suppress inflammation is by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK pathways in macrophages.[2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that leads to the production of a wide array of pro-inflammatory mediators.[5]

This compound derivatives have been shown to inhibit the phosphorylation of key signaling proteins within these pathways, including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), p38 MAPK, and the p65 subunit of NF-κB.[2][3][4] By preventing the phosphorylation and subsequent activation of these proteins, this compound derivatives effectively block the downstream transcription of genes encoding pro-inflammatory cytokines and enzymes.[2][3]

References

- 1. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 4. Synthesis and Biological Properties of this compound Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Natural Pyranocoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural pyranocoumarins, a class of heterocyclic compounds prevalent in the plant kingdom, have emerged as a promising frontier in oncology research. Exhibiting a broad spectrum of biological activities, these compounds have demonstrated significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This technical guide provides an in-depth overview of the anticancer properties of natural pyranocoumarins, presenting key quantitative data, detailed experimental methodologies for their evaluation, and a visualization of the core signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction to Pyranocoumarins

Pyranocoumarins are a significant class of naturally occurring organic compounds characterized by a pyran ring fused to a coumarin (B35378) core.[1][2] They are predominantly found in plants of the Apiaceae and Rutaceae families.[3][4] Structurally, they can be classified into linear, angular, and condensed types, with this structural diversity contributing to their varied pharmacological effects.[1][2] Beyond their anticancer properties, pyranocoumarins have been reported to possess anti-inflammatory, anti-HIV, and neuroprotective activities.[5] Their multifaceted biological profile makes them attractive candidates for further investigation in drug discovery programs.

Anticancer Activity of Natural Pyranocoumarins: Quantitative Data

The cytotoxic effects of various natural pyranocoumarins have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for several prominent natural pyranocoumarins.

| Pyranocoumarin | Cancer Cell Line | IC50 (µM) | Reference |

| Decursin (B1670152) | DU-145 (Prostate) | Micromolar concentrations | [2] |

| Decursin | LNCaP (Prostate) | - | |

| Decursinol (B1670153) Angelate | MCF-7 (Breast) | - | [1] |

| Seselin | P-388 (Leukemia) | Significant cytotoxic activity | |

| Xanthyletin | P-388 (Leukemia) | Significant cytotoxic activity | |

| Grandivittin | A549 (Lung) | Marginally cytotoxic | [6] |

| Agasyllin | A549 (Lung) | Marginally cytotoxic | [6] |

| Aegelinol benzoate | A549 (Lung) | Marginally cytotoxic | [6] |

| Osthole | A549 (Lung) | Marginally cytotoxic | [6] |

| Clausenidin | HT29 (Colorectal) | - | [1] |

| Nordentatin | HepA2 (Hepatitis B) | EC50: 1.14 - 1.63 µM | [1] |

| (+)-Decursinol | Melanoma | More potent than Cisplatin | [2] |

| 4-Farnesyloxycoumarin | PANC-1 (Pancreatic) | 61.23 µg/mL | [7] |

| Compound 6b | MCF-7 (Breast) | 7.2 | [8] |

| Compound 6d | MCF-7 (Breast) | 5.3 | [8] |

| Compound 6h | MCF-7 (Breast) | 3.3 | [8] |

| Compound 6k | MCF-7 (Breast) | 6.5 | [8] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [9] |

| Compound 4 | MCF-7 (Breast) | 3.26 | [9] |

| Compound 4 | A549 (Lung) | 9.34 | [9] |

| Compound 10n | SMMC-7721 (Hepatocellular) | 2.08 | [10] |

| Coumarin | HeLa (Cervical) | 54.2 | [11] |

Mechanisms of Anticancer Action

Natural pyranocoumarins exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Pyranocoumarins have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4]

-

Intrinsic Pathway: This pathway is initiated by cellular stress and leads to changes in the mitochondrial membrane potential. The this compound (±)-4′-O-acetyl-3′-O-angeloyl-cis-khellactone (PC) has been shown to induce apoptosis in HL-60 cells by causing a loss of mitochondrial membrane potential and the release of cytochrome c.[12] This process involves the upregulation of the pro-apoptotic protein Bax and the cleavage of Bcl-2.[12]

-

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane receptors. Clausenidin, for instance, increases the activity of caspase-8 and the expression of components of the death-inducing signaling complex (DISC) in HepG2 cells.[1] Extracts of Angelica gigas, containing decursin and decursinol angelate, increase the expression of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), which can stimulate both the extrinsic and intrinsic apoptotic pathways through the activation of caspase-8 and caspase-9, respectively.[1][4]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer. Pyranocoumarins can interfere with the cell cycle, leading to arrest at specific checkpoints, thereby preventing cancer cells from dividing. For example, decursin and decursinol angelate have been shown to cause G1 arrest in MCF-7 breast cancer cells.[1] Coumarin itself can induce a G0/G1 arrest in HeLa cervical cancer cells.[11] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Anti-Metastatic Effects

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Some pyranocoumarins have demonstrated the ability to inhibit key processes in metastasis, such as cell migration and invasion. Osthole, for example, has been shown to inhibit the migration and invasion of breast cancer cells.[6] This is often achieved by downregulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[6]

Key Signaling Pathways Modulated by Pyranocoumarins

The anticancer effects of pyranocoumarins are mediated by their interaction with various intracellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. It is often hyperactivated in many types of cancer. Several coumarin compounds have been shown to inhibit this pathway.[13] By downregulating the phosphorylation of key components like Akt and mTOR, pyranocoumarins can suppress tumor growth.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyranocoumarins.

NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Decursin has been shown to inhibit the NF-κB signaling pathway by preventing the translocation of NF-κB to the nucleus.[1] This leads to a reduction in the expression of NF-κB target genes involved in inflammation and cancer progression.

Caption: Inhibition of the NF-κB signaling pathway by pyranocoumarins.

Caspase-Mediated Apoptosis Pathway

Caspases are a family of proteases that are central to the execution of apoptosis. The activation of a caspase cascade leads to the cleavage of cellular substrates and ultimately, cell death. Pyranocoumarins can activate this cascade through both the intrinsic and extrinsic pathways, converging on the activation of executioner caspases like caspase-3.

Caption: Activation of caspase-mediated apoptosis by pyranocoumarins.

Detailed Experimental Protocols

The following section provides standardized protocols for key in vitro assays used to evaluate the anticancer potential of natural pyranocoumarins.

Extraction and Isolation of Pyranocoumarins from Plant Material

This protocol provides a general framework for the extraction and isolation of pyranocoumarins. Specific solvents and chromatographic conditions may need to be optimized based on the plant source and the specific this compound of interest.

Caption: General workflow for the extraction and isolation of pyranocoumarins.

Methodology:

-

Preparation of Plant Material: The plant material (e.g., roots, seeds) is washed, dried, and ground into a fine powder.

-

Extraction: The powdered material is extracted with an appropriate organic solvent (e.g., ethanol (B145695), methanol, or hexane) using methods such as maceration, Soxhlet extraction, or ultrasonication.[14]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents of increasing polarity to separate the different components.[14] Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired this compound.

-

Characterization: The structure of the purified compound is confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with the this compound compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with the this compound and harvested.

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to determine the percentage of cells in each phase of the cell cycle.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion and Future Perspectives

Natural pyranocoumarins represent a rich source of potential anticancer agents with diverse mechanisms of action. The data and protocols presented in this guide highlight their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells. Further research is warranted to fully elucidate their therapeutic potential. Future studies should focus on:

-

In vivo efficacy and toxicity studies: To translate the promising in vitro findings into clinical applications.

-

Structure-activity relationship (SAR) studies: To optimize the anticancer activity and pharmacological properties of pyranocoumarins through chemical modification.

-

Combination therapies: To investigate the synergistic effects of pyranocoumarins with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of these natural compounds holds significant promise for the development of novel and more effective cancer therapies.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 5. medium.com [medium.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 10. benchchem.com [benchchem.com]

- 11. origene.com [origene.com]

- 12. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]

A Technical Guide to the Antiviral and Anti-HIV Activity of Pyranocoumarins

For Researchers, Scientists, and Drug Development Professionals

Pyranocoumarins, a significant subclass of coumarins, have emerged as a promising class of natural products with a broad spectrum of biological activities, most notably potent antiviral and anti-HIV properties.[1][2] These compounds, characterized by a pyran ring fused to a coumarin (B35378) scaffold, are found in various plant species and have been the subject of extensive research for the development of novel therapeutic agents.[1][3] This technical guide provides an in-depth overview of the antiviral and anti-HIV activity of pyranocoumarins, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Analysis of Anti-HIV and Antiviral Activity